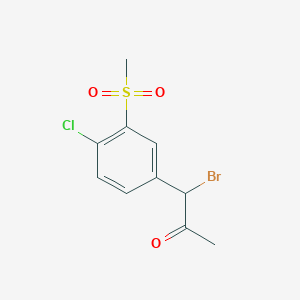
2-(2,4-Difluorophenyl)propanoic acid
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)propanoic acid is a chemical compound with the CAS Number: 1250572-63-4 . It has a molecular weight of 186.16 . The IUPAC name for this compound is 2-(2,4-difluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(2,4-Difluorophenyl)propanoic acid is1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)propanoic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, 2-(2,4-Difluorophenyl)propanoic acid is explored for its potential therapeutic effects. Its structural similarity to other phenylpropanoic acids, which are known to possess anti-inflammatory properties, suggests it could be a candidate for drug development .
Material Science
This compound is utilized in material science research, particularly in the synthesis of new polymeric materials. Its difluorophenyl group could impart high thermal stability and resistance to degradation, making it valuable for creating durable plastics .
Chemical Synthesis
2-(2,4-Difluorophenyl)propanoic acid: serves as a building block in chemical synthesis. It’s used to synthesize more complex molecules, potentially acting as an intermediate in the production of pharmaceuticals or agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent. Its unique spectral properties allow for its use in chromatography and spectroscopy as a means to identify or quantify other substances .
Life Sciences
Research in life sciences may leverage 2-(2,4-Difluorophenyl)propanoic acid for studying cell signaling pathways. Its influence on certain receptors or enzymes could shed light on the molecular mechanisms of diseases .
Environmental Science
Environmental applications include the study of the compound’s breakdown and interaction with other chemicals in ecosystems. Understanding its environmental fate can inform the assessment of its impact and guide the development of safer alternatives .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQVSIADQYTHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250572-63-4 | |
| Record name | 2-(2,4-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)



![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)
![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)



![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)
